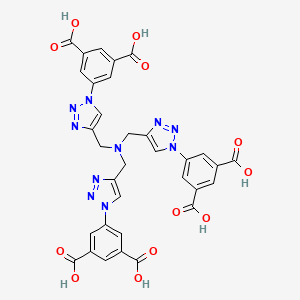
5,5',5''-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid is a complex organic compound with the molecular formula C33H24N10O12 and a molecular weight of 752.60 . This compound is notable for its unique structure, which includes three isophthalic acid groups connected by a nitrilotris(methylene) bridge, each linked to a 1H-1,2,3-triazole ring. This structure imparts the compound with significant stability and reactivity, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid typically involves a multi-step process. One common method includes the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly efficient and selective, producing the desired triazole rings under mild conditions. The process generally involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide and alkyne precursors are synthesized separately.
CuAAC Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form the triazole rings.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and CuAAC reactions are scalable and can be adapted for large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid undergoes various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole rings or the isophthalic acid groups.
Substitution: The compound can undergo substitution reactions, particularly at the triazole rings, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives.
科学研究应用
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s stability and reactivity make it useful in bioconjugation and labeling studies.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid involves its ability to coordinate with metal ions, forming stable complexes . These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound can stabilize reactive intermediates, enhancing the efficiency of the reaction.
相似化合物的比较
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): This compound also contains triazole rings and is used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions.
Tripotassium 5,5′,5′′- [2,2′,2′′-nitrilotris (methylene)tris (1H-benzimidazole-2,1-diyl)]tripentanoate hydrate: Another compound with a similar nitrilotris(methylene) bridge, used in coordination chemistry.
Uniqueness
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid is unique due to its combination of three isophthalic acid groups and triazole rings, which provide a high degree of stability and versatility in forming complexes with metal ions. This makes it particularly valuable in the development of advanced materials and catalytic systems.
属性
分子式 |
C33H24N10O12 |
|---|---|
分子量 |
752.6 g/mol |
IUPAC 名称 |
5-[4-[[bis[[1-(3,5-dicarboxyphenyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H24N10O12/c44-28(45)16-1-17(29(46)47)5-25(4-16)41-13-22(34-37-41)10-40(11-23-14-42(38-35-23)26-6-18(30(48)49)2-19(7-26)31(50)51)12-24-15-43(39-36-24)27-8-20(32(52)53)3-21(9-27)33(54)55/h1-9,13-15H,10-12H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55) |
InChI 键 |
AQYKRCGEIJNBNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=C(N=N2)CN(CC3=CN(N=N3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)CC5=CN(N=N5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


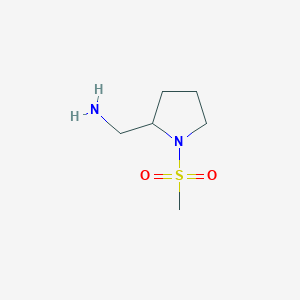
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
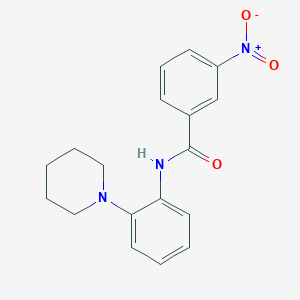
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)
![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)
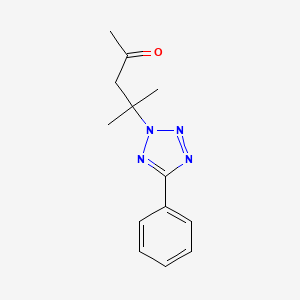
![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
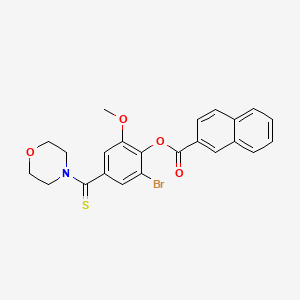
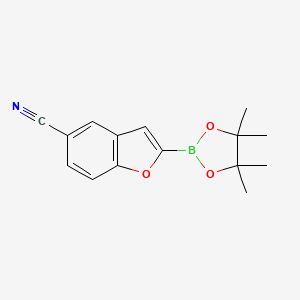
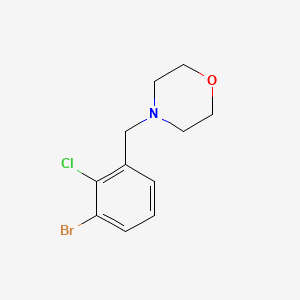
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12500388.png)
![4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12500391.png)
